molecular formula C14H14N2O3S B11661745 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11661745
M. Wt: 290.34 g/mol
InChI Key: HWJABOVPIUVKML-OQLLNIDSSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O3S/c1-18-11-5-6-12(19-2)10(8-11)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

HWJABOVPIUVKML-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiophene derivatives, including N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide. For instance, research indicates that thiophene-based compounds exhibit significant cytotoxic effects against various cancer cell lines such as cervical, gastric, and breast cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through mitochondrial pathways .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiophene derivatives using the MTT assay on HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results revealed that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits activity against a range of pathogens, including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth and biofilm formation .

Case Study: Antifungal Efficacy
In vitro tests on thiophene derivatives indicated that structural modifications enhanced antifungal activity significantly. Compounds with specific substituents were found to reduce adherence and biofilm formation effectively.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS methods. Results indicate that some derivatives possess significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .

Material Science Applications

The unique electronic properties of thiophene compounds make them suitable for various applications in material science, particularly in organic electronics.

Organic Solar Cells

Thiophene-based compounds have been explored as materials for organic photovoltaics due to their ability to absorb light and facilitate charge transport. The incorporation of this compound into polymer blends has shown improved efficiency in solar cell devices .

Dye-Sensitized Solar Cells

Research indicates that thiophene derivatives can be used as sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb visible light and convert it into electrical energy is being actively studied to enhance the performance of DSSCs.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerHepG-2, MDA-MB-231Significant cytotoxicity (IC50 < 10 µM)
AntimicrobialStaphylococcus aureus, Candida albicansInhibition of growth and biofilm formation
AntioxidantVarious radicalsHigh radical scavenging activity
Solar CellsOrganic photovoltaic devicesEnhanced efficiency

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both methoxy groups and a thiophene ring. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable complexes with transition metals and its potential biological activity further distinguish it from similar compounds.

Biological Activity

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and synthesize the current understanding of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core linked to a carbohydrazide moiety and a dimethoxyphenyl group. Its molecular formula is C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S with a molecular weight of approximately 263.312 g/mol. The structural characteristics contribute to its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Aurora-A kinase and topoisomerases .
  • Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

  • Antitumor Activity Assessment : A study evaluating the antitumor activity of related carbohydrazide derivatives found significant apoptosis induction in A549 cell lines with an IC50 value of 49.85 μM. This highlights the potential for this compound in cancer therapy .
  • Cytotoxicity Evaluation : Another investigation into pyrazole-linked thiourea derivatives indicated that modifications in structure can enhance cytotoxicity against various cancer cell lines, suggesting that similar structural modifications could optimize the biological activity of the thiophene-based compound .

Data Table: Biological Activities Summary

Activity TypeModel/Cell LineIC50 ValueReference
AnticancerA549 (Lung Cancer)49.85 μM
AnticancerMCF-7 (Breast Cancer)14.31 ± 0.90 μM
AntimicrobialVarious BacteriaVaries
Anti-inflammatoryIn vitro modelsNot specified

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